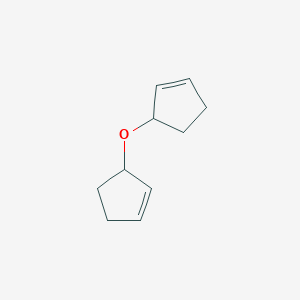
2-Cyclopenten-1-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-yl ether, also known as vinylcyclopentene oxide, is a cyclic ether that has gained attention in the scientific community due to its diverse applications in organic synthesis and biological research. This compound is a colorless liquid that is highly reactive and can undergo various chemical reactions, making it an essential intermediate in the production of many organic compounds.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-yl ether involves its ability to undergo various chemical reactions, such as epoxidation, ring-opening, and rearrangement reactions. These reactions allow the compound to form stable intermediates that can be further used in the synthesis of other organic compounds.
Biochemical and Physiological Effects:
2-Cyclopenten-1-yl ether has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Cyclopenten-1-yl ether in lab experiments include its high reactivity, versatility, and easy availability. However, the compound is highly reactive and unstable, making it challenging to handle and store. Additionally, it can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Orientations Futures
There are numerous future directions for the use of 2-Cyclopenten-1-yl ether in scientific research. One potential area of research is the development of new synthetic methods that utilize this compound as a key intermediate. Additionally, further studies on the compound's biochemical and physiological effects could lead to the development of new antimicrobial agents. Finally, the use of 2-Cyclopenten-1-yl ether in the production of new pharmaceuticals and agrochemicals is an area of research that holds significant promise.
Méthodes De Synthèse
The synthesis of 2-Cyclopenten-1-yl ether involves the reaction of cyclopentadiene with a peracid, such as m-chloroperbenzoic acid or meta-chloroperoxybenzoic acid. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid, and yields 2-Cyclopenten-1-yl ether as the main product. This method is widely used in the laboratory and industrial settings due to its high yield and efficiency.
Applications De Recherche Scientifique
2-Cyclopenten-1-yl ether has numerous applications in scientific research, particularly in the fields of organic synthesis and biochemistry. It is used as a reagent in the synthesis of various organic compounds, including lactones, lactams, and amino acids. Additionally, it is used as a starting material in the production of pharmaceuticals, agrochemicals, and fragrance compounds.
Propriétés
Numéro CAS |
15131-55-2 |
|---|---|
Nom du produit |
2-Cyclopenten-1-yl ether |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-cyclopent-2-en-1-yloxycyclopentene |
InChI |
InChI=1S/C10H14O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h1,3,5,7,9-10H,2,4,6,8H2 |
Clé InChI |
JHXDCKWLPYBHJY-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)OC2CCC=C2 |
SMILES canonique |
C1CC(C=C1)OC2CCC=C2 |
Autres numéros CAS |
15131-55-2 |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



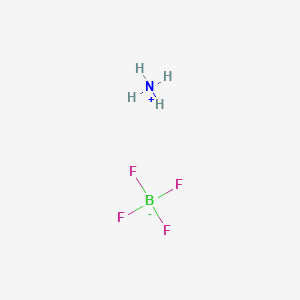
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
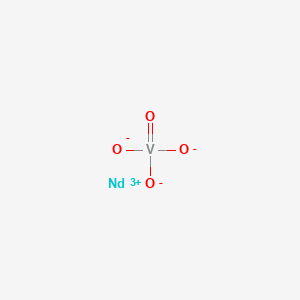
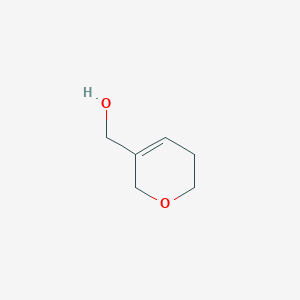
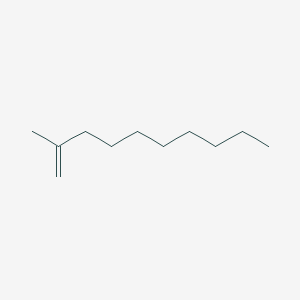

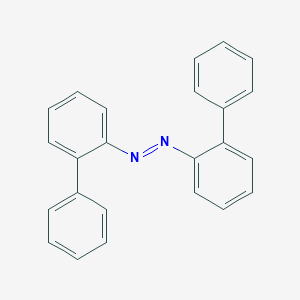
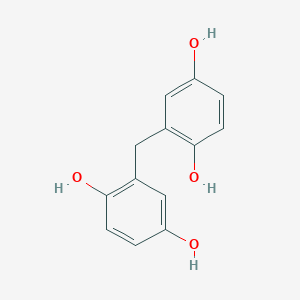
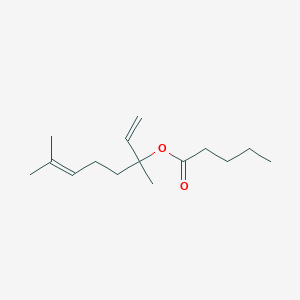
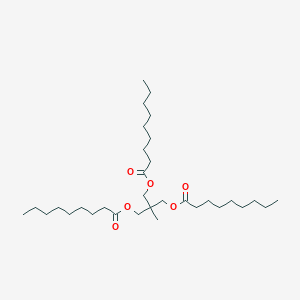



![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)